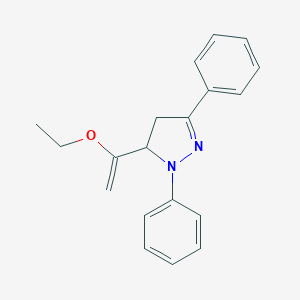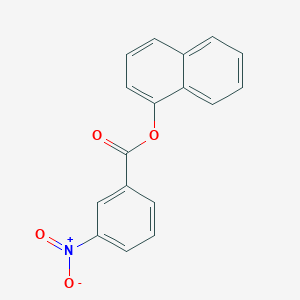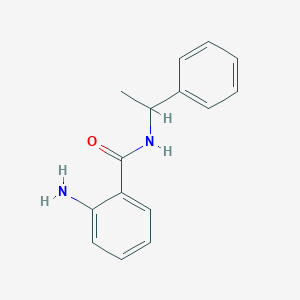
2,5-Diphenyl-1,3,4-oxadiazol
Übersicht
Beschreibung
2,5-Diphenyl-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
Target of Action
2,5-Diphenyl-1,3,4-oxadiazole (DPDO) is primarily associated with the central nervous system (CNS). It has been found to exhibit significant CNS depressant activities
Mode of Action
The mode of action of DPDO involves interaction with its targets in the CNS, leading to a decrease in neuronal activity . The compound’s interaction with its targets results in changes in neuronal firing patterns, which can lead to CNS depressant effects such as anticonvulsant, antidepressant, and antianxiety activities .
Pharmacokinetics
The compound’s potent cns depressant activities suggest that it is likely well-absorbed and able to cross the blood-brain barrier to exert its effects on the cns .
Result of Action
The result of DPDO’s action is a decrease in neuronal activity, leading to CNS depressant effects. Specifically, DPDO has been found to exhibit anticonvulsant, antidepressant, and antianxiety activities . These effects suggest that DPDO may have potential therapeutic applications in the treatment of conditions such as epilepsy, depression, and anxiety disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPDO. For instance, the compound should be kept in a dark place and at room temperature to maintain its stability . Additionally, exposure to dust, mist, gas, or vapors should be avoided, and personal protective equipment should be used when handling the compound to prevent skin and eye contact . These precautions can help ensure the safe and effective use of DPDO.
Biochemische Analyse
Biochemical Properties
2,5-Diphenyl-1,3,4-oxadiazole is associated with a range of biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit strong activity against house flies, flies, and leaf rollers
Cellular Effects
The effects of 2,5-Diphenyl-1,3,4-oxadiazole on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,5-Diphenyl-1,3,4-oxadiazole is complex and involves a range of interactions at the molecular level. It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diphenyl-1,3,4-oxadiazole typically involves the cyclization of substituted benzohydrazide in the presence of hydrazine hydrate, followed by cyclization with phosphorus oxychloride . Another common method involves the reaction of amidoxime with an acyl chloride or anhydride, followed by cyclocondensation .
Industrial Production Methods: Industrial production methods for 2,5-diphenyl-1,3,4-oxadiazole often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diphenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit enhanced biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting distinct chemical and biological properties.
Uniqueness: 2,5-Diphenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse range of applications and enhanced biological activities compared to other oxadiazole isomers .
Eigenschaften
IUPAC Name |
2,5-diphenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKUXYSYJBBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222806 | |
| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725-12-2 | |
| Record name | 2,5-Diphenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenyloxadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Diphenyl-1,3,4-oxadiazole?
A1: 2,5-Diphenyl-1,3,4-oxadiazole has the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol.
Q2: What spectroscopic techniques are typically used to characterize 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives?
A2: Common techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule. [, , , , , ] * Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]* UV-Vis Absorption and Photoluminescence Spectroscopy: Investigates the electronic structure and excited-state properties of the molecule, including absorption and emission wavelengths, Stokes shifts, and fluorescence lifetimes. [, , , , ] * Mass Spectrometry: Determines the molecular weight and fragmentation patterns of the molecule. []* X-Ray Crystallography: Reveals the three-dimensional structure and packing arrangement of molecules within a crystal lattice. [, ]
Q3: Why is 2,5-Diphenyl-1,3,4-oxadiazole a suitable material for organic light-emitting diodes (OLEDs)?
A3: PPD exhibits interesting electronic properties, making it a good candidate for electron transport materials in OLEDs: [, , , , ] * Electron Deficiency: The oxadiazole ring readily accepts electrons, facilitating electron injection and transport. * High Electron Affinity: PPD exhibits a relatively high electron affinity, which can be further enhanced by introducing electron-withdrawing groups like fluorine. [, ]* Good Film-Forming Ability: PPD and its derivatives can be readily deposited as thin films, a crucial requirement for OLED fabrication. []
Q4: How does the incorporation of fluorine atoms affect the properties of 2,5-Diphenyl-1,3,4-oxadiazole?
A4: Fluorination of PPD leads to: []* Enhanced Electron Affinity: Fluorine's strong electronegativity lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection. * Increased Polarizability: Fluorine substitution increases the molecule's polarizability, enhancing its electronic activity.* Improved Electron Transport Properties: These factors combine to make fluorinated PPD derivatives even more efficient electron transport materials for OLEDs.
Q5: What role does 2,5-Diphenyl-1,3,4-oxadiazole play in thermally activated delayed fluorescence (TADF) emitters?
A5: PPD serves as a key component in TADF emitters due to its electron-accepting nature: []* Donor-Acceptor Systems: PPD is often paired with electron-donating moieties to create molecules capable of TADF.* Energy Level Tuning: By adjusting the substituents on the phenyl rings of PPD, the energy levels of the molecule can be fine-tuned to achieve efficient TADF.
Q6: How does the structure of 2,5-Diphenyl-1,3,4-oxadiazole influence its fluorescence properties?
A6: * Excited State Intramolecular Proton Transfer (ESIPT): Ortho-hydroxy derivatives of PPD exhibit efficient ESIPT, a process where a proton is transferred within the molecule in the excited state, leading to a large Stokes shift and dual emission. []* Substituent Effects: The position and nature of substituents on the phenyl rings can significantly impact the emission wavelength, quantum yield, and excited-state lifetime of PPD derivatives. [, ]* Aggregation Effects: PPD derivatives can form aggregates, leading to changes in their absorption and emission spectra, such as the appearance of new bands associated with excimer or exciplex formation. [, ]
Q7: What is the significance of the cyclodextrin cavity size on the complexation and rotational dynamics of 2,5-Diphenyl-1,3,4-oxadiazole?
A7: []* Host-Guest Interactions: Cyclodextrins, cyclic oligosaccharides, can encapsulate PPD molecules within their hydrophobic cavities. * Cavity Size Effects: The size of the cyclodextrin cavity influences the binding strength and dynamics of the complex. * Dynamic Coupling: Stronger binding often leads to hindered rotation of the PPD molecule within the cavity.* Self-Assembly: In the case of gamma-cyclodextrin, the interaction with PPD triggers the formation of nanotubular superstructures, highlighting the potential for controlled self-assembly.
Q8: How has computational chemistry been used to study 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives?
A8: Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided valuable insights into: [, , ]* Electronic Structure: Calculations help to determine the energy levels of the HOMO and LUMO, which govern the optical and electrochemical properties of PPD derivatives.* Excited State Properties: Simulations can predict absorption and emission wavelengths, oscillator strengths, and excited-state geometries.* Structure-Property Relationships: By systematically varying the substituents on PPD, computational studies can establish relationships between molecular structure and desired properties such as emission color, electron affinity, and charge transport characteristics.
Q9: How does the structure of 2,5-Diphenyl-1,3,4-oxadiazole impact its activity and properties in various applications?
A9:
Electron Transport: The oxadiazole ring's electron deficiency makes PPD derivatives good electron transporters, and structural modifications can further fine-tune this property. [, ]* Fluorescence: Substituents on the phenyl rings and the presence of donor-acceptor systems influence the emission color, quantum yield, and excited-state lifetime of PPD derivatives. [, , ]* Liquid Crystalline Behavior:* Incorporating PPD into larger molecular architectures can induce liquid crystalline phases, potentially enabling the development of anisotropic materials with improved charge transport properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)



![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)



![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)
